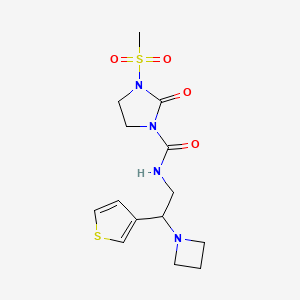
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H20N4O4S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, often referred to as AZET, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 375.51 g/mol
- Structure : The compound features an imidazolidine core with substituents that include an azetidine ring and a thiophene moiety, which are known to influence biological activity.
Synthesis
AZET can be synthesized through a multi-step process involving the coupling of key intermediates. The synthesis pathway typically includes:
- Formation of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine.
- Reaction with 2-(methylthio)phenacyl bromide.
- Finalization through the reaction with oxalic acid to yield the oxalamide product.
Analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography are employed to confirm the structure of AZET.
Antimicrobial Activity
Research indicates that compounds similar to AZET exhibit significant antimicrobial properties. For instance, studies on azetidinones have shown potent activity against various microbes including Staphylococcus aureus and Candida albicans, suggesting that AZET may also possess similar properties due to structural similarities .
Antitumor Activity
AZET has been evaluated for its antitumor potential. In vitro studies demonstrated that related compounds could inhibit cell proliferation in cancer cell lines. For example, compounds derived from the same scaffold as AZET showed cytotoxic effects in colorectal cancer models, indicating a promising avenue for further investigation .
Claudin-1 Inhibition
Recent studies have focused on the inhibition of claudin proteins, which are critical in maintaining tight junctions in epithelial tissues. Compounds structurally related to AZET have been identified as inhibitors of claudin-1, with significant implications for cancer treatment . The structure-activity relationship (SAR) surrounding these compounds suggests that modifications can enhance their efficacy against specific targets.
Case Studies
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-24(21,22)18-7-6-17(14(18)20)13(19)15-9-12(16-4-2-5-16)11-3-8-23-10-11/h3,8,10,12H,2,4-7,9H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMGISDKXYEJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














